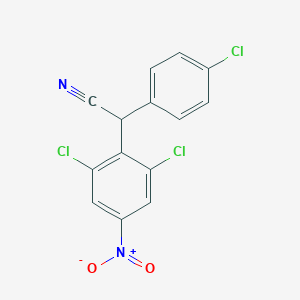

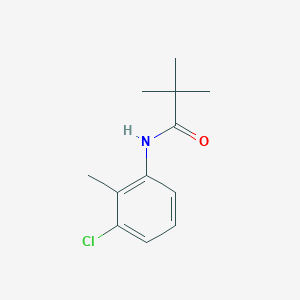

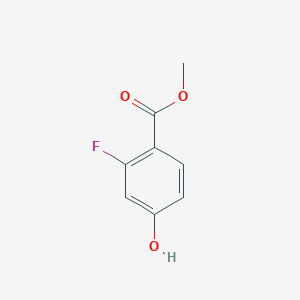

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide” is a chemical compound. However, there is limited information available about this specific compound . It’s important to note that the information available might not be directly related to the exact compound but to similar compounds or compounds that have the specified group in their structure .

Molecular Structure Analysis

The molecular structure of “N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide” is not explicitly mentioned in the search results. However, a related compound, N-(3-Chloro-2-methylphenyl)-2-(diisobutylamino)acetamide, has a molecular formula of C17H27ClN2O .

Applications De Recherche Scientifique

Antibacterial Activity

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. This compound exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Researchers have explored its potential as an antimicrobial agent.

Drug Development

Thiazole derivatives play a crucial role in drug discovery. Compounds derived from thiazole scaffolds have yielded drugs like Sulfathiazole (antimicrobial), Abafungin (antifungal), and Ritonavir (antiretroviral). Additionally, thiazole-based drugs show promise in treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .

Nitazoxanide Synergy

Nitazoxanide, an antimicrobial drug, demonstrates synergy with N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine when administered with omeprazole. This combination effectively targets H. pylori infections without cross-resistance to metronidazole .

Anti-Inflammatory Properties

Darbufelone, a marketed anti-inflammatory drug, contains a thiazole scaffold similar to our compound. It inhibits lung cancer cell growth and shows promise in treating inflammatory conditions .

Chlorine’s Influence

The presence of chlorine in low molecular weight compounds significantly affects their biological activity. Altering the electrophilicity of carbon in C-Cl bonds can lead to diverse pharmacological effects .

Derivatives Exploration

Researchers have synthesized various derivatives of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide, modifying the benzamide ring with different substituents (e.g., methoxy, methyl, nitro, and chloro groups). These derivatives may exhibit unique properties and applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 and Enoyl-[acyl-carrier-protein] reductase [NADH] in humans. These enzymes play crucial roles in steroid hormone biosynthesis and fatty acid elongation, respectively.

Biochemical Pathways

Given the targets of similar compounds, it can be speculated that this compound may influence thesteroid hormone biosynthesis and fatty acid elongation pathways .

Result of Action

Based on the targets of similar compounds, it can be inferred that this compound may alter the levels of certain steroid hormones and fatty acids in the body .

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVJHVGXBACZLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400817 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

CAS RN |

114153-36-5 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-CHLORO-2,2,2'-TRIMETHYLPROPIONANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

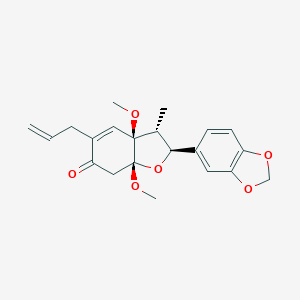

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)